molecular formula C19H12ClFN4O2S3 B2886438 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1021215-50-8

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2886438
CAS RN: 1021215-50-8
M. Wt: 478.96
InChI Key: UDNTZDQHEKBQFD-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

This compound exhibits promising anti-inflammatory properties. It has been shown that derivatives of the thiazolo[4,5-d]pyrimidin-5-yl moiety can act as effective anti-inflammatory agents . The presence of chlorophenyl and fluorophenyl groups may enhance these properties, potentially offering a new class of anti-inflammatory drugs with reduced ulcerogenic effects compared to traditional medications like indomethacin.

Synthesis of Fused Pyrimidine Derivatives

The thiazolo[4,5-d]pyrimidin-5-yl group serves as a precursor for synthesizing various fused pyrimidine derivatives . These derivatives are of interest due to their wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties.

Lipophilicity Studies

The compound’s structure allows for the theoretical calculation of lipophilicity, which is a crucial factor in drug design . Understanding the lipophilicity of such compounds can help predict their biological response and potential as a drug candidate.

Ulcerogenicity Studies

Given its structural similarity to compounds with minimal ulcerogenic effects, this compound could be used in ulcerogenicity studies . It could serve as a benchmark to develop new drugs that are less likely to cause gastrointestinal ulcers.

Development of Novel Anti-Cancer Agents

The compound’s core structure is similar to other molecules that have shown potential as anti-cancer agents . Research into this compound could lead to the development of new anti-cancer drugs, particularly targeting cancers where pyrimidine derivatives are effective.

Chemical Education and Synthetic Methodology

The synthesis of such complex molecules can be used as a teaching tool in chemical education, demonstrating advanced synthetic techniques and the importance of structure-activity relationships in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-4,5-dihydrothiazolo[4,5-d]pyrimidin-7-one. The resulting compound is then reacted with sulfur and sodium hydroxide to form 2-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol. The final step involves the reaction of the thiol intermediate with 2-fluoroacetophenone to form the target compound, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "sulfur", "sodium hydroxide", "2-fluoroacetophenone" ], "Reaction": [ "4-chlorobenzaldehyde + thiourea → 4-chlorophenylthiourea", "4-chlorophenylthiourea + ethyl acetoacetate → 2-(4-chlorophenyl)-4,5-dihydrothiazolo[4,5-d]pyrimidin-7-one", "2-(4-chlorophenyl)-4,5-dihydrothiazolo[4,5-d]pyrimidin-7-one + sulfur + sodium hydroxide → 2-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "2-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol + 2-fluoroacetophenone → 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide" ] }

CAS RN

1021215-50-8

Product Name

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

478.96

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

UDNTZDQHEKBQFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F

solubility

not available

Origin of Product

United States

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